
2-(2-氰基苯氧基)-3-甲基丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Antibacterial Applications
2-(2-Cyanophenoxy)-3-methylbutanoic acid: has been utilized in the synthesis of Zinc-based Metal-Organic Frameworks (Zn-MOFs) which exhibit significant antibacterial properties. These Zn-MOFs have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus . The structural features of these MOFs, including unsaturated metal sites and non-covalent interactions, contribute to their antibacterial capabilities.
Photocatalytic Degradation
The same Zn-MOFs mentioned above also demonstrate a strong ability for photocatalytic degradation . They have been employed effectively for the degradation of tetracycline, an antibiotic, with a degradation rate of 67% within 50 minutes . This application is particularly relevant for the treatment of water contaminated with pharmaceuticals.
Environmental Remediation
Given their photocatalytic and photoelectric properties, Zn-MOFs synthesized using 2-(2-Cyanophenoxy)-3-methylbutanoic acid could be applied in environmental remediation . They can potentially be used to treat various pollutants, including volatile organic compounds and nitro derivatives, which are harmful to both human health and the environment .
Sensing Applications
The metal-organic frameworks developed from this compound may serve as sensors for detecting environmental pollutants or pathogens due to their structural properties and reactivity .
Luminescent Materials
2-(2-Cyanophenoxy)-3-methylbutanoic acid: is also a precursor for coordination polymers with luminescent properties. These materials have applications in optoelectronics , such as LEDs, and as bioimaging agents .
属性
IUPAC Name |
2-(2-cyanophenoxy)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(2)11(12(14)15)16-10-6-4-3-5-9(10)7-13/h3-6,8,11H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCYBNJMOPIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanophenoxy)-3-methylbutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



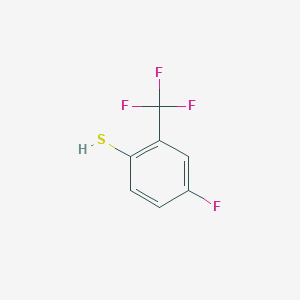
![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2876336.png)

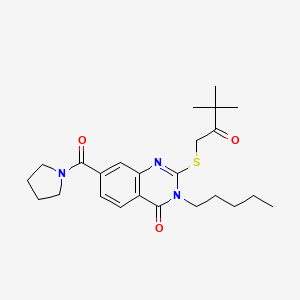
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2876340.png)
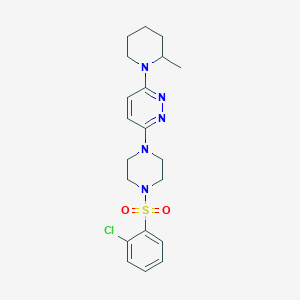
![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2876346.png)

![3-Methyl-2-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B2876350.png)
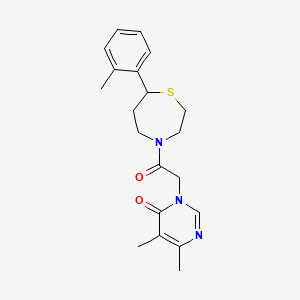
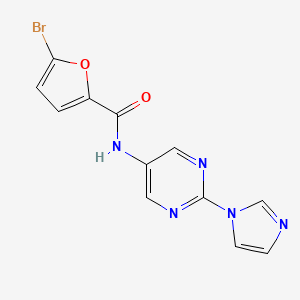
![3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2876354.png)